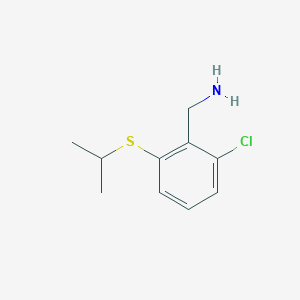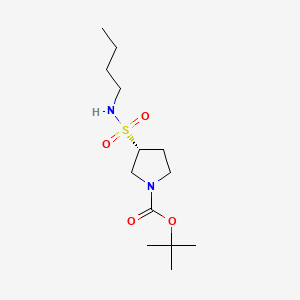![molecular formula C22H24N2O10S2 B13530165 4-[(4-{[(4-Nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl4-nitrophenylcarbonate](/img/structure/B13530165.png)
4-[(4-{[(4-Nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl4-nitrophenylcarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-{[(4-nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl 4-nitrophenyl carbonate is a versatile compound used in various scientific research fields. Its unique structure, which includes nitrophenyl groups and disulfide linkages, makes it valuable for applications in catalysis, drug delivery, and materials science.
Vorbereitungsmethoden
The synthesis of 4-[(4-{[(4-nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl 4-nitrophenyl carbonate involves multiple steps. One common synthetic route includes the reaction of 4-nitrophenol with carbonyl chloride to form 4-nitrophenyl chloroformate. This intermediate is then reacted with a disulfide-containing butyl alcohol under controlled conditions to yield the final product .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality .
Analyse Chemischer Reaktionen
4-[(4-{[(4-nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl 4-nitrophenyl carbonate undergoes various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrophenyl groups can be reduced to aminophenyl groups using reducing agents like hydrogen gas or sodium borohydride.
Substitution: The carbonate groups can undergo nucleophilic substitution reactions with amines or alcohols to form ureas or carbamates
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Major products formed from these reactions include sulfoxides, sulfones, aminophenyl derivatives, ureas, and carbamates .
Wissenschaftliche Forschungsanwendungen
4-[(4-{[(4-nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl 4-nitrophenyl carbonate is used in various scientific research applications:
Chemistry: It is used as a reagent for the synthesis of activated esters and ureas.
Biology: It is employed in the preparation of cleavable cross-linkers for reversible conjugation of biomolecules.
Medicine: It is investigated for its potential in drug delivery systems due to its ability to form stable yet cleavable linkages.
Industry: It is used in the production of advanced materials with specific properties, such as polymers with disulfide linkages for enhanced durability.
Wirkmechanismus
The mechanism of action of 4-[(4-{[(4-nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl 4-nitrophenyl carbonate involves its ability to form stable yet cleavable linkages. The disulfide bonds can be cleaved under reducing conditions, making it useful for applications where controlled release or reversible conjugation is required. The nitrophenyl groups can also participate in various chemical reactions, adding to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Bis(4-nitrophenyl) carbonate: Used for the synthesis of 4-nitrophenyl active esters of amino acids and ureas.
4-Nitrophenyl chloroformate: Used in the synthesis of poly(oxyethylene) modified dextrans and mixed, activated carbonates.
4,4’-Dinitrodiphenyl carbonate: Used in the preparation of symmetrical and unsymmetrical ureas.
Compared to these compounds, 4-[(4-{[(4-nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl 4-nitrophenyl carbonate is unique due to its disulfide linkages, which provide additional functionality for applications requiring reversible conjugation or controlled release.
Eigenschaften
Molekularformel |
C22H24N2O10S2 |
|---|---|
Molekulargewicht |
540.6 g/mol |
IUPAC-Name |
4-[4-(4-nitrophenoxy)carbonyloxybutyldisulfanyl]butyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C22H24N2O10S2/c25-21(33-19-9-5-17(6-10-19)23(27)28)31-13-1-3-15-35-36-16-4-2-14-32-22(26)34-20-11-7-18(8-12-20)24(29)30/h5-12H,1-4,13-16H2 |
InChI-Schlüssel |
YLOMNDGFMRYDTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCCCSSCCCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


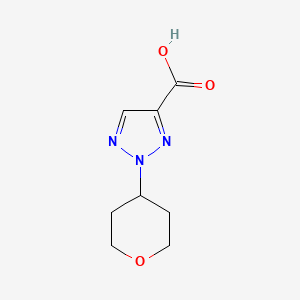
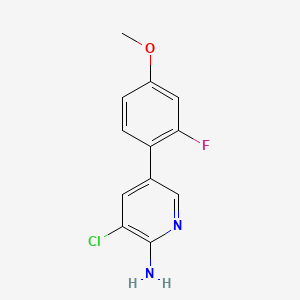
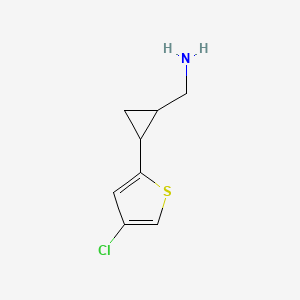
![2',3'-Dihydro-4'h-spiro[cyclopentane-1,1'-naphthalen]-4'-one](/img/structure/B13530092.png)
![rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoicacid](/img/structure/B13530097.png)
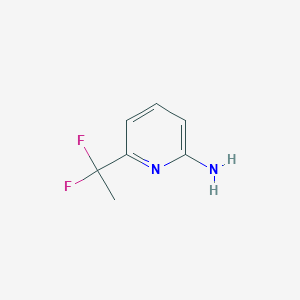
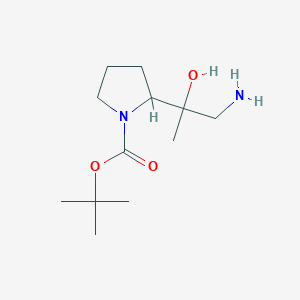

![5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecanehydrochloride](/img/structure/B13530116.png)

![1-(1H-Benzo[d]imidazol-5-yl)cyclopentane-1-carboxylic acid](/img/structure/B13530139.png)

